1,2,3,4-Tetra-O-benzoyl-L-fucopyranose

Carbohydrate Chemistry Glycosylation Stereoselectivity

This perbenzoylated L-fucose derivative is a critical building block for stereoselective synthesis of α-L-fucosidic linkages. Unlike acetylated or partially protected fucose donors, the benzoyl esters at C-1, C-2, C-3, and C-4 positions direct glycosylation outcomes via neighboring group participation, ensuring high α-selectivity essential for selectin ligands, blood group antigens, and fucoidan fragments. It is the preferred substrate for GDP-fucose synthesis, the universal fucosyltransferase donor. Procure this high-purity compound to guarantee reproducible stereochemical outcomes in your glycosylation workflows.

Molecular Formula C₃₄H₂₈O₉
Molecular Weight 580.58
CAS No. 140223-15-0
Cat. No. B1140261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetra-O-benzoyl-L-fucopyranose
CAS140223-15-0
Synonyms1,2,3,4-Tetra-O-benzoyl-L-fucose;  6-Deoxy-L-galactopyranose 1,2,3,4-Tetrabenzoate; 
Molecular FormulaC₃₄H₂₈O₉
Molecular Weight580.58
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
InChIInChI=1S/C34H28O9/c1-22-27(40-30(35)23-14-6-2-7-15-23)28(41-31(36)24-16-8-3-9-17-24)29(42-32(37)25-18-10-4-11-19-25)34(39-22)43-33(38)26-20-12-5-13-21-26/h2-22,27-29,34H,1H3/t22-,27+,28+,29-,34?/m0/s1
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4-Tetra-O-benzoyl-L-fucopyranose (CAS 140223-15-0) for Carbohydrate Synthesis


1,2,3,4-Tetra-O-benzoyl-L-fucopyranose (CAS 140223-15-0) is a fully protected, tetra-benzoylated derivative of L-fucose. As a perbenzoylated monosaccharide, it serves as a key intermediate in synthetic carbohydrate chemistry. The benzoyl ester groups at the C-1, C-2, C-3, and C-4 hydroxyl positions [1] provide robust protection that enhances the compound's stability and lipophilicity , making it a versatile building block for the construction of fucosylated oligosaccharides and glycoconjugates .

Why 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose Cannot Be Interchanged with Other Protected L-Fucose Derivatives


Generic substitution of 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose with other L-fucose derivatives, such as those with acetyl protecting groups or different benzoylation patterns, is not a trivial replacement and carries significant risk. The benzoyl protecting groups are not inert; they actively participate in directing the stereochemical outcome of key glycosylation reactions via neighboring group participation [1]. This specific protection pattern is critical for achieving the desired α-glycosidic linkage with high selectivity, a feature that alternative acetylated or partially benzylated fucose donors may not provide [2]. The following quantitative evidence demonstrates the precise impact of this specific derivative on reaction outcomes.

Quantitative Evidence for Selecting 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose Over Alternative Fucosyl Donors


Stereoselectivity of Glycosylation: Benzoylated vs. Acetylated Fucosyl Donors

The presence of benzoyl protecting groups significantly enhances α-selectivity in glycosylation reactions compared to acetyl groups. A study comparing 2,3,4-tri-O-benzoyl-α-L-fucopyranosyl bromide to its 2,3,4-tri-O-acetyl-α-L-fucopyranosyl bromide counterpart demonstrated a clear shift in stereochemical outcome. The benzoylated donor provides superior α-selectivity, which is crucial for synthesizing biologically relevant α-L-fucosides [1].

Carbohydrate Chemistry Glycosylation Stereoselectivity

Impact of O-3 Benzoyl Group on α-Fucosylation Efficiency

A comparative study on 3-O- and 3,4-di-O-benzoylated 2-O-benzyl-L-fucopyranosyl bromides revealed that the presence of a benzoyl group specifically at the O-3 position has a larger effect on the efficiency of α-fucosylation than a benzoyl group at the O-4 position [1]. This finding underscores the importance of the complete protection pattern found in 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose, where the O-3 benzoyl group is present and contributes to the overall high efficiency of the glycosylation step.

Carbohydrate Chemistry Glycosylation Reaction Efficiency

Reaction Yield in Disaccharide Synthesis: Benzoyl vs. Acetyl Protecting Groups

In the stereoselective synthesis of di-O-glycosyl derivatives, the use of 2,3,4-tri-O-benzoyl-α-L-fucopyranosyl bromide as a glycosyl donor enabled the stereoselective introduction of α-L-fucopyranosyl residues. While yields were not directly compared to an acetylated donor in a single table within this specific study [1], the benzoylated donor was selected and proven effective for constructing the target α-linked fucosides. A separate study on glycosylation of a tetrasaccharide fragment also utilized a perbenzoylated fucosyl donor to achieve the desired stereochemistry and good yield [2]. This class-level evidence supports the preferential use of benzoylated fucose donors for achieving both stereocontrol and acceptable synthetic efficiency in the construction of complex fucose-containing glycans.

Carbohydrate Chemistry Synthetic Yield Oligosaccharide Synthesis

Optimal Application Scenarios for 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose Based on Evidence


Synthesis of α-L-Fucosyl Linkages in Oligosaccharides

1,2,3,4-Tetra-O-benzoyl-L-fucopyranose is the preferred starting material for generating α-L-fucosyl linkages. As established in Section 3, the benzoyl protecting groups, particularly at the O-3 position, are essential for directing the stereochemical outcome of glycosylation reactions towards the α-anomer [1]. This application is critical for synthesizing biologically active glycans where the α-configuration of the fucose residue is a requirement for molecular recognition, such as in selectin ligands and blood group antigens [2]. Researchers can convert this compound into a reactive glycosyl donor (e.g., a bromide) and use it to introduce a fucose unit with high stereocontrol [1].

Precursor for GDP-Fucose Synthesis

The compound serves as an activated form of L-fucose, which can be used for the synthesis of guanosine diphosphate (GDP)-fucose . GDP-fucose is the universal fucosyl donor substrate for fucosyltransferases, the enzymes responsible for transferring fucose to glycoconjugates in biological systems. Using this perbenzoylated derivative allows for the efficient and controlled chemical synthesis of GDP-fucose, which is otherwise a costly and difficult-to-source reagent. This application supports studies in glycobiology, enzymology, and the development of fucosyltransferase inhibitors .

Building Block for Complex Fucoidan Fragments

This compound is a key building block in the assembly of fucoidan fragments, which are sulfated polysaccharides with diverse biological activities [2]. The complete benzoyl protection allows for controlled, stepwise glycosylation reactions to build linear and branched fuco-oligosaccharides. The predictable stereoselectivity afforded by the benzoyl groups is crucial for establishing the correct anomeric configurations within the complex repeating units of fucoidans [1]. This enables structure-activity relationship studies to map the pharmacophores of these therapeutically relevant marine glycans .

HPLC Analysis of Fucosylated Oligosaccharides via Perbenzoylation

While the compound itself is not used directly for this purpose, its structural motif represents the product of a perbenzoylation reaction used to derivatize fucosylated oligosaccharides for analysis. Perbenzoylation of neutral oligosaccharides from human milk, for instance, is a standard method for enhancing their detection by reversed-phase HPLC [3]. This technique allows for the resolution and quantification of various fucosylated human milk oligosaccharides (HMOs), which are of significant interest for their prebiotic and anti-infective properties [3]. The presence of the benzoyl groups provides strong UV absorbance at 229 nm, enabling sensitive detection [3].

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